
ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate” contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . It also contains an ethyl group and a 2-oxoacetate group.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the 1,2,3-triazole ring, which is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the 1,2,3-triazole ring could influence its polarity and solubility .Aplicaciones Científicas De Investigación
Histone Deacetylase (HDAC) Inhibition
Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate: has been investigated for its HDAC inhibitory activity. HDACs play a crucial role in gene expression regulation by removing acetyl groups from histone proteins. In particular, HDAC2, a class-I isoform, has been targeted due to its involvement in cellular processes . The compound demonstrates potent inhibition of HDAC2, with an IC50 value in the low micromolar range. Notably, two derivatives, 5e and 5f, exhibit up to 8-fold greater cytotoxicity than SAHA (a known HDAC inhibitor) in various cancer cell lines, including colon, prostate, and pancreatic cancer .
Boronic Acid Derivatives
Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate: can serve as a precursor for the synthesis of boronic acid derivatives. For instance, the pinacol ester of 4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol is obtained by functionalizing the triazole ring. These derivatives find applications in medicinal chemistry and as building blocks for drug design .
Triazole-Based Alcohols
The compound itself, when reduced, yields 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol . This triazole-based alcohol may have applications in organic synthesis, as it combines the reactivity of the triazole ring with the versatility of an alcohol functional group .
Bioconjugation and Click Chemistry
The presence of the triazole moiety in ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate makes it suitable for bioconjugation and click chemistry. Researchers can use it as a linker to attach biomolecules (such as peptides or proteins) to surfaces or other molecules. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, often referred to as “click chemistry,” can be employed for efficient conjugation .
Drug Discovery and Scaffold Modification
The compound’s unique structure provides opportunities for scaffold modification in drug discovery. Medicinal chemists can explore its reactivity to create novel derivatives with improved pharmacological properties. By introducing substituents or altering functional groups, researchers can fine-tune the compound’s biological activity .
Computational Modeling and Structure-Activity Relationships
Researchers can employ computational methods to study the structure-activity relationships (SAR) of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate . Molecular modeling approaches can reveal insights into how specific structural features influence its biological activity. Understanding SAR aids in designing more potent analogs for targeted applications .
Propiedades
IUPAC Name |
ethyl 2-(3-methyltriazol-4-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-3-13-7(12)6(11)5-4-8-9-10(5)2/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBDWNRRLRUAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CN=NN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2673136.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2673140.png)
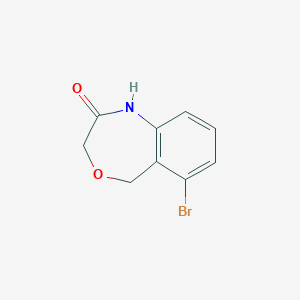
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2673143.png)
![4-butoxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2673147.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2673148.png)
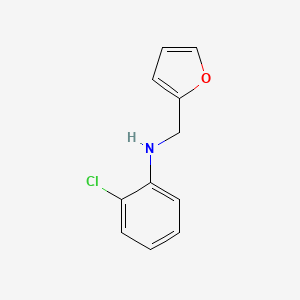
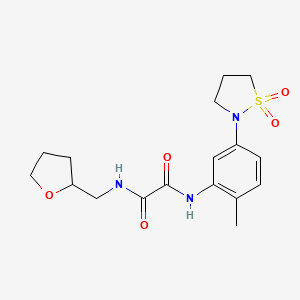
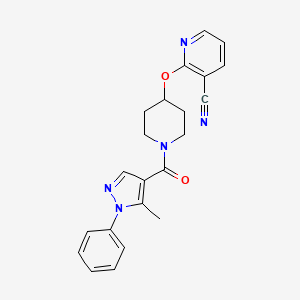
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2673153.png)
![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate-methanol (2:1)](/img/no-structure.png)
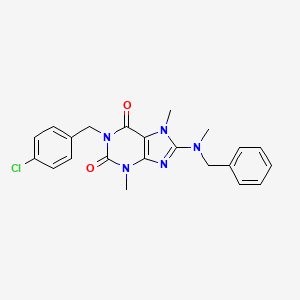
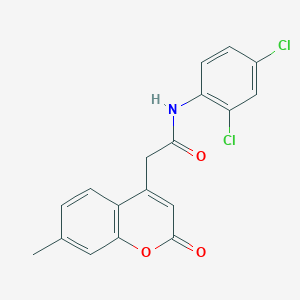
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2673159.png)